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molecular formula C13H11FO2 B7524686 4-(4-Fluorobenzyloxy)Phenol

4-(4-Fluorobenzyloxy)Phenol

Cat. No. B7524686
M. Wt: 218.22 g/mol
InChI Key: KLVYCRWSZATVJD-UHFFFAOYSA-N
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Patent
US07253318B2

Procedure details

A solution of 10 g of hydroquinone in 90 ml of acetonitrile was treated with 8.58 g of 4-fluorobenzylbromide and 15.7 g of potassium carbonate. The mixture was heated to 90° C. and stirred during 18 h. For the working-up, the reaction mixture was cooled to room temperature and treated with cold water. The solid material that has formed was filtered, washed twice with cold water and dried. For purification and separation from the bis-ether, the crude material was chromatographed on silica gel using a 4:1 mixture of heptane and ethyl acetate as the eluent. There were obtained 4.05 g (27% of theory) of 4-(4-fluoro-benzyloxy)-phenol as a white solid; MS: m/e=218 (M)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][O:2][C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
8.58 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred during 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid material that has formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
For purification and separation from the bis-ether
CUSTOM
Type
CUSTOM
Details
the crude material was chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a 4:1 mixture of heptane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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